molecular formula C50H36N2P2 B12296186 (R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine

(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine

Cat. No.: B12296186
M. Wt: 726.8 g/mol
InChI Key: MAKAWLNABLRMBV-UHFFFAOYSA-N
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Description

®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is a complex organic compound that belongs to the class of phosphine ligands. These compounds are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable dibenzo[e,g][1,4]diazocine precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine and facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex ligands often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of transition metals.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Bases: Sodium hydride, potassium tert-butoxide.

    Transition Metals: Palladium, platinum, rhodium.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups would yield the corresponding phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are often employed as catalysts in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the development of new catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers.

Mechanism of Action

The mechanism by which ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine exerts its effects typically involves the formation of coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate phosphine ligand.

    1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Another common bidentate ligand with a ferrocene backbone.

Uniqueness

®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is unique due to its rigid dibenzo[e,g][1,4]diazocine backbone, which can impart specific steric and electronic properties to its metal complexes. This can result in enhanced selectivity and activity in catalytic applications compared to more flexible ligands like DPPE and DPPF.

Properties

Molecular Formula

C50H36N2P2

Molecular Weight

726.8 g/mol

IUPAC Name

(16-diphenylphosphanyl-9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,8,10,13,15-octaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C50H36N2P2/c1-7-21-37(22-8-1)49-50(38-23-9-2-10-24-38)52-44-34-20-36-46(54(41-29-15-5-16-30-41)42-31-17-6-18-32-42)48(44)47-43(51-49)33-19-35-45(47)53(39-25-11-3-12-26-39)40-27-13-4-14-28-40/h1-36H

InChI Key

MAKAWLNABLRMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)N=C2C9=CC=CC=C9

Origin of Product

United States

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